molecular formula C7H3BrFNS2 B2540060 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol CAS No. 786657-44-1

4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol

Cat. No.: B2540060
CAS No.: 786657-44-1
M. Wt: 264.13
InChI Key: JIWVUUSBDYSYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 6th positions, respectively, on the benzothiazole ring, along with a thiol group at the 2nd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol typically involves the reaction of 4-bromo-6-fluoro-1,3-benzothiazole with thiolating agents. One common method includes the use of thiourea in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired thiol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Sodium methoxide or potassium tert-butoxide.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products:

    Disulfides: from oxidation.

    Substituted benzothiazoles: from nucleophilic substitution.

    Aryl or vinyl benzothiazoles: from coupling reactions.

Scientific Research Applications

4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol largely depends on its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function. This compound may also interfere with bacterial quorum sensing pathways, inhibiting biofilm formation and virulence .

Comparison with Similar Compounds

  • 4-Bromo-2,1,3-benzothiadiazole
  • 2-Amino-6-hydroxybenzothiazole
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

Comparison: 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to other benzothiazole derivatives. The thiol group also provides additional functionality, allowing for diverse chemical modifications and applications .

Properties

IUPAC Name

4-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVUUSBDYSYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.